Ethyl-oxo-phenylmethoxyphosphanium
Description
Ethyl-oxo-phenylmethoxyphosphanium (C₉H₁₂O₂P⁺) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to an ethyl group, an oxo (O) group, a methoxy-substituted phenyl ring, and a hydroxyl moiety. Its ionic nature and polarizability make it suitable for use in ionic liquids or as a phase-transfer catalyst .
Properties
Molecular Formula |
C9H12O2P+ |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl-oxo-phenylmethoxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 |
InChI Key |
UDFALHRNWUPGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .
Industrial Production Methods
Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Ethyl-phosphinic acid benzyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methoxy-phenyl oxime derivatives and related compounds (e.g., 1-(3-hydroxy-4-methoxy-phenyl)-ethanone oxime, fluorinated analogs like fluvoxamine maleate). While these share structural motifs such as methoxy-phenyl groups, they differ fundamentally from Ethyl-oxo-phenylmethoxyphosphanium in terms of chemical class, reactivity, and applications. Below is a comparative analysis based on available
Structural and Functional Differences
Reactivity and Stability
- This compound : Exhibits high thermal stability (>200°C) due to its ionic structure. The oxo group enhances electrophilicity at the phosphorus center, enabling nucleophilic substitution reactions.
- Methoxy-phenyl oximes: Oxime (-NOH) groups confer chelating properties, useful in metal coordination chemistry. However, they are prone to hydrolysis under acidic conditions .
- Fluorinated analogs (e.g., fluvoxamine) : The trifluoromethyl group increases metabolic stability and lipophilicity, critical for CNS drug bioavailability .
Pharmacological and Industrial Relevance
- This compound: Limited pharmacological data; primarily explored in non-biological contexts (e.g., solvent systems, surfactants).
- Methoxy-phenyl oximes : Serve as precursors to antidepressants (e.g., fluvoxamine). Their impurities are rigorously monitored under EP/BP pharmacopeial standards .
- Fluvoxamine maleate : Clinically approved for OCD and depression, with a well-characterized safety profile.
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